molecular formula C21H22F3NaO5S B10819159 sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate

sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate

Cat. No.: B10819159
M. Wt: 466.4 g/mol
InChI Key: XCAXFCPCOXDEHC-UHFFFAOYSA-M
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Description

Sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate: is a complex organic compound with a unique structure that includes ethoxy, trifluoromethyl, phenoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Ethoxy-Phenoxy Intermediate: This involves the reaction of 4-(trifluoromethyl)phenol with 2-ethoxy-3-chloropropane under basic conditions to form the ethoxy-phenoxy intermediate.

    Introduction of the Sulfanyl Group: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Final Coupling and Acetate Formation: The final step involves coupling the intermediate with 2-methylphenoxyacetic acid in the presence of a base to form the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various substituted phenoxy or ethoxy derivatives.

Scientific Research Applications

Sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate: has several scientific research applications:

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups:

    Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, potentially interacting with hydrophobic pockets in proteins.

    Sulfanyl Group: Can form covalent bonds with thiol groups in enzymes, leading to inhibition or modification of enzyme activity.

    Phenoxy and Ethoxy Groups: Participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate: is unique due to its combination of trifluoromethyl, sulfanyl, and phenoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22F3NaO5S

Molecular Weight

466.4 g/mol

IUPAC Name

sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate

InChI

InChI=1S/C21H23F3O5S.Na/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);/q;+1/p-1

InChI Key

XCAXFCPCOXDEHC-UHFFFAOYSA-M

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+]

Origin of Product

United States

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